An In-depth Technical Guide to Boc-NH-PEG6-azide: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Boc-NH-PEG6-azide: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG6-azide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal azide (B81097) group, offers a versatile platform for the precise construction of complex biomolecular architectures. This guide provides a comprehensive overview of the chemical properties, specifications, and common applications of Boc-NH-PEG6-azide, along with detailed experimental protocols for its use.
The Boc-protected amine allows for controlled, stepwise conjugation strategies. The Boc group is stable under a variety of conditions but can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a molecule of interest. The PEG6 spacer enhances the hydrophilicity and biocompatibility of the resulting conjugate, which can improve solubility, reduce aggregation, and modulate pharmacokinetic properties.[1] The terminal azide group is a key functional handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][3][4] This allows for the stable and specific ligation to molecules containing an alkyne group.
This combination of features makes Boc-NH-PEG6-azide an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect targeting moieties with therapeutic payloads.[5][6]
Chemical Properties and Specifications
The following tables summarize the key chemical properties and specifications for Boc-NH-PEG6-azide, providing a clear reference for researchers.
| Identifier | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | |
| Synonyms | Boc-NH-PEG6-CH2CH2N3, t-boc-N-amido-PEG6-azide | [2][7] |
| CAS Number | 1292268-15-5 | [2][7] |
| Molecular Formula | C19H38N4O8 | [2][7] |
| Molecular Weight | 450.53 g/mol | [2][7] |
| Specification | Value | Reference |
| Appearance | Viscous Liquid | [2][7] |
| Purity | ≥95% (Typical Purity: 98%) | [8][9][10] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Conditions | Long-term: -20°C in the dark, under an inert atmosphere. Short-term: 2-8°C. Avoid repeated freeze-thaw cycles. | [2][7][11] |
| Quality Control | Typically analyzed by ¹H NMR and HPLC-MS. | [11] |
Experimental Protocols
The following are detailed methodologies for the key reactions involving Boc-NH-PEG6-azide: Boc deprotection and azide-alkyne cycloaddition (click chemistry).
Protocol 1: Boc Deprotection of Boc-NH-PEG6-azide
This protocol describes the standard procedure for removing the Boc protecting group to yield the free amine.
Materials:
-
Boc-NH-PEG6-azide
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG6-azide in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.[12]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM two to three times.
-
The resulting amine-PEG6-azide as a TFA salt is typically a viscous oil and can often be used in the next step without further purification.[13][14]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
Amine-PEG6-azide (from Protocol 1) or Boc-NH-PEG6-azide
-
Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-PEG linker in DMSO or water.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be freshly prepared).
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water/DMSO.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-containing molecule (1 equivalent) and the azide-PEG linker (1.1 to 1.5 equivalents).[13]
-
Add the solvent to achieve the desired reaction concentration.
-
In a separate tube, premix the CuSO₄ and the ligand. Add this complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5][15]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.[13]
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove excess reagents and the copper catalyst.[13]
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for biological systems sensitive to copper ions.
Materials:
-
Amine-PEG6-azide (from Protocol 1) or Boc-NH-PEG6-azide
-
Strain-promoted alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the azide-PEG linker and the strain-promoted alkyne-containing molecule in the reaction buffer. A 1.5- to 10-fold molar excess of one reagent over the other is recommended to drive the reaction to completion.[14]
-
Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the concentrations of the reactants.[14][16]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or SDS-PAGE if conjugating to a protein).
-
Purify the final conjugate using a suitable method such as SEC or affinity chromatography to remove any unreacted starting materials.[4]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships involving Boc-NH-PEG6-azide.
Caption: Sequential conjugation workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Caption: Decision pathway for selecting the appropriate click chemistry method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. axispharm.com [axispharm.com]
- 6. boc nh peg6 azide — TargetMol Chemicals [targetmol.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. biochempeg.com [biochempeg.com]
- 10. biochempeg.com [biochempeg.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
